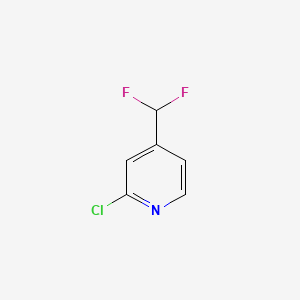

2-Chloro-4-(difluoromethyl)pyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNIYQCVDLBGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672354 | |

| Record name | 2-Chloro-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204296-03-6 | |

| Record name | 2-Chloro-4-(difluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for 2 Chloro 4 Difluoromethyl Pyridine

De Novo Synthesis Approaches to the 2-Chloro-4-(difluoromethyl)pyridine Core

De novo synthesis, or the construction of the pyridine (B92270) ring from acyclic precursors, represents a fundamental approach to this compound. These methods are valued for their ability to introduce desired substituents at specific positions by designing the starting materials accordingly.

Strategies Involving Pyridine Ring Formation with Difluoromethyl-Containing Building Blocks

A robust strategy for synthesizing pyridines with a difluoromethyl group involves building the heterocyclic ring around this pre-installed moiety. nih.gov This approach avoids the challenges of late-stage difluoromethylation. A scalable, multi-step, one-pot procedure has been developed for a related compound, 4-(difluoromethyl)pyridin-2-amine (B599231), starting from difluoroacetic anhydride (B1165640). acs.org This synthesis highlights the efficiency of constructing the pyridine core with the difluoromethyl group already in place. acs.org

The sequence begins with the reaction of difluoroacetic anhydride and ethyl vinyl ether, which, after a series of transformations including the addition of O-methoxylamine hydrochloride and subsequent treatment with hydrobromic acid and zinc, yields the target pyridine structure. acs.org This method underscores the utility of using simple, difluoromethyl-containing starting materials for complex heterocycle synthesis.

Table 1: Example of a De Novo Synthesis Pathway

| Step | Starting Materials | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Difluoroacetic anhydride, Ethyl vinyl ether | Dichloromethane, Pyridine, 0-20°C, 16h | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile |

| 2 | Step 1 Product | Acetic acid, O-methoxylamine hydrochloride, 50°C, 7h | - |

| 3 | Step 2 Product | Hydrobromic acid in acetic acid, 90°C, 12h | - |

| 4 | Step 3 Product | Zinc, 20°C | 4-(difluoromethyl)pyridin-2-amine |

This table illustrates a de novo synthesis for a related difluoromethyl pyridine, showcasing the principle of building the ring with the key group present from the start. acs.org

Approaches from Pre-formed Halopyridine Precursors

This subsection explores synthetic routes that begin with an existing pyridine ring that is already halogenated. These methods focus on the precise introduction of the difluoromethyl group and the required chloro substituent through sequential reactions.

A direct method for synthesizing this compound involves the difluoromethylation of a 2-chloro-4-substituted pyridine precursor. For instance, the synthesis can start from 2-chloro-4-iodopyridine (B15674) or 2-chloroisonicotinaldehyde (B27911) (the aldehyde corresponding to the 4-position). acs.org This approach is advantageous as it utilizes commercially available or readily accessible starting materials.

Various reagents can be employed for the difluoromethylation of pyridones and related structures, including the industrial reagent chlorodifluoromethane (B1668795) (Freon-22). researchgate.netnuph.edu.ua The reaction conditions, such as temperature and the base used, can influence the regioselectivity, determining whether O- or N-difluoromethylation occurs in pyridone systems. nuph.edu.uanbuv.gov.ua Other difluoromethylating agents like sodium chlorodifluoroacetate have also been successfully used for the difluoromethylation of 2-acetaminopyridine derivatives, which can then be converted to the desired pyridone. sci-hub.se

Table 2: Selected Difluoromethylation Methods for Pyridine Systems

| Precursor Type | Difluoromethylating Agent | Conditions | Notes |

|---|---|---|---|

| 2-Pyridones | Chlorodifluoromethane (Freon-22) | Varies (e.g., DMF/K2CO3, 120-130°C) | Ratio of O- vs. N-alkylation depends on conditions and substituents. researchgate.netnuph.edu.ua |

| 2-Acetaminopyridines | Sodium chlorodifluoroacetate | 18-crown-6 (catalyst) | Followed by in situ hydrolysis to yield N-difluoromethyl-2-pyridones. sci-hub.se |

Synthesizing the target molecule can also be achieved by a carefully planned sequence of chlorination and difluoromethylation reactions. One potential pathway involves the chlorination of a 2-hydroxypyridine (B17775) intermediate. For the related trifluoromethyl compound, 2-hydroxy-4-trifluoromethylpyridine is chlorinated using reagents like thionyl chloride or phosphorus oxychloride to yield the 2-chloro derivative. google.com This chlorination step is a common and effective transformation in pyridine chemistry.

The sequence could therefore involve creating a 4-(difluoromethyl)-2-hydroxypyridine intermediate via a de novo synthesis, followed by a selective chlorination at the 2-position. Conversely, one could start with a pre-formed 2-chloropyridine (B119429), introduce a functional group at the 4-position that can be converted to the difluoromethyl group, as seen with the use of 2-chloroisonicotinaldehyde. acs.org The choice of sequence often depends on the availability of starting materials and the desire to avoid protecting groups or harsh reaction conditions. google.com

Functional Group Interconversion Strategies for this compound Synthesis

Functional group interconversion (FGI) on a pre-existing pyridine ring is a cornerstone of synthetic organic chemistry. ub.edu For the synthesis of this compound, this can involve the transformation of other halogenated pyridines.

Transformation of Other Halogenated Pyridines

The synthesis of this compound can potentially be achieved by starting with a pyridine ring that contains different halogen atoms. For example, a synthetic route might produce 2-bromo-4-(difluoromethyl)pyridine (B1520631) as an intermediate. A subsequent halogen exchange (Halex) reaction could then be employed to replace the bromine atom with a chlorine atom. Such transformations are standard procedures in heterocyclic chemistry. Similarly, a 2-fluoropyridine (B1216828) derivative might undergo nucleophilic substitution to be converted to the 2-chloro analogue. sci-hub.se The feasibility of these transformations depends on the relative reactivity of the C-Hal bonds and the specific reaction conditions employed.

Conversion of Aldehyde Precursors to the Difluoromethyl Group

A key strategy for synthesizing this compound involves the transformation of an aldehyde functional group at the 4-position of the pyridine ring into a difluoromethyl group. This conversion is typically achieved through deoxofluorination reactions.

One common precursor for this route is 2-chloroisonicotinaldehyde (also known as 2-chloro-pyridine-4-carboxaldehyde). The direct fluorination of this aldehyde provides a straightforward path to the desired product. A frequently used reagent for this transformation is (diethylamino)sulfur trifluoride (DAST). acs.orgresearchgate.net The reaction involves the replacement of the aldehydic oxygen atom with two fluorine atoms. However, the use of DAST on a large scale can be problematic due to its hazardous nature and cost, which presents challenges for industrial production. acs.orgunimi.it

Nucleophilic Substitution and Cross-Coupling Routes to the Pyridine Moiety

The construction of the this compound scaffold can be achieved through methods that build the pyridine ring itself or by modifying an existing pyridine ring through substitution and coupling reactions.

De Novo Ring Synthesis: A patented method describes a synthetic route that avoids the direct introduction of functional groups onto a pre-formed pyridine ring. google.com This de novo synthesis starts with acyclic precursors like vinyl n-butyl ether and trifluoroacetic anhydride. google.com The process involves several steps:

Reaction of vinyl n-butyl ether with trifluoroacetic anhydride to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.

This intermediate is then reacted with trimethylphosphonoacetate to yield 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate. google.com

The subsequent ring-forming condensation with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, produces 2-hydroxy-4-(trifluoromethyl)pyridine. google.com

Finally, a chlorination reaction, for instance using thionyl chloride, converts the hydroxyl group to the chloro group, yielding the target compound. google.com This approach is considered advantageous for large-scale synthesis due to its milder conditions and high yields. google.com

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the pyridine ring, particularly when substituted with halogens, is pivotal. The nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack, similar to the effect of a nitro group in a benzene (B151609) ring. thieme-connect.com In polyhalopyridines, nucleophilic substitution generally occurs preferentially at the 4-position. researchgate.netacs.org This inherent reactivity pattern must be considered when designing syntheses. For instance, in the synthesis of 4-(difluoromethyl)pyridin-2-amine from this compound, the chloro group is displaced via a Buchwald-Hartwig amination, a type of cross-coupling reaction that proceeds after the main scaffold is already formed. acs.orgunimi.it

Cross-Coupling Reactions: While often used to further functionalize the target molecule, cross-coupling reactions can also be integral to forming the core structure. Nickel-catalyzed reductive cross-coupling reactions have been developed to form biaryl compounds from aryl iodides and reagents like difluoromethyl 2-pyridyl sulfone, demonstrating the formation of C(sp²)–C(sp²) bonds. organic-chemistry.org Such strategies could be adapted to construct the pyridine system itself or to introduce the difluoromethyl group onto a pre-halogenated pyridine ring.

Catalytic Systems and Reagents for Difluoromethylation in Pyridine Synthesis

The direct introduction of the difluoromethyl (CF₂H) group onto a pyridine ring is a highly sought-after transformation. This is typically achieved through metal-mediated or radical-based pathways, often employing specialized reagents.

Metal-Mediated Difluoromethylation Reactions

Transition metals, particularly copper and palladium, play a central role in mediating the difluoromethylation of heteroaromatic compounds.

Copper-Mediated Reactions: Copper-catalyzed methods are prominent for forming C(sp²)–CF₂H bonds. rsc.org One approach involves the copper-mediated direct difluoromethylation of a heteroaryl halide, such as 2-chloro-4-iodopyridine, using a difluoromethyl source like (trimethylsilyl)difluoromethane (TMSCF₂H). acs.org This method, however, can be costly for large-scale production due to the price of the reagent. acs.org Copper can also mediate the cross-coupling of 2-halopyridines with ethyl bromodifluoroacetate to produce ethyl 2'-pyridyldifluoroacetates, which can be further converted to the difluoromethyl group. researchgate.net Another strategy involves the in situ generation of a [CuCF₂H] complex, which can then react with heterocycles under oxidative conditions to afford the difluoromethylated product. rsc.org

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi-type coupling, have been successfully employed. rsc.org These reactions couple aryl halides with organozinc reagents like [(TMEDA)Zn(CF₂H)₂], which is prepared from difluoroiodomethane (B73695) and diethylzinc. rsc.org This method is effective for a range of electron-rich and electron-deficient heteroaryl halides. rsc.org However, extending these palladium-based systems to the difluoromethylation of heteroaryl halides has sometimes resulted in only moderate yields, indicating the need for catalyst and condition optimization. nih.gov

Radical-Based Difluoromethylation Strategies

Radical difluoromethylation offers a powerful alternative to metal-mediated routes, often proceeding via a Minisci-type mechanism for heteroaromatics. rsc.org

In this type of reaction, a difluoromethyl radical (•CF₂H) is generated and adds to the protonated pyridine ring at the electron-deficient 2- or 4-positions. rsc.orgresearchgate.net A variety of reagents can serve as precursors for the •CF₂H radical. rsc.org

DFMS (Zn(SO₂CF₂H)₂): Baran and coworkers demonstrated that zinc difluoromethanesulfinate (DFMS) is an effective reagent for the difluoromethylation of numerous nitrogen-containing heteroarenes, including pyridines. nih.gov

Difluoroacetic Acid: Inexpensive difluoroacetic acid can also undergo Minisci-type difluoromethylation with pyridines when subjected to conditions that promote radical formation. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a modern method for generating difluoromethyl radicals. rsc.org For example, pyridinium (B92312) complexes formed from N-oxides and difluoroacetic anhydride can be activated by a photocatalyst to generate the •CF₂H radical. rsc.org

A notable strategy for achieving regioselectivity in pyridine difluoromethylation involves the use of oxazino-pyridine intermediates. researchgate.netthieme-connect.comnih.gov These intermediates, formed from the reaction of pyridines with reagents like dimethylacetylenedicarboxylate, can direct radical difluoromethylation to the meta-position. Subsequent treatment with acid transforms the intermediate into a pyridinium salt, which then directs difluoromethylation to the para-position, allowing for a switchable regioselectivity. researchgate.netthieme-connect.com

Application of Specialized Difluoromethylating Agents

The development of novel and more efficient difluoromethylating agents is crucial for advancing synthetic capabilities. These reagents are designed to be effective sources of either nucleophilic, electrophilic, or radical CF₂H species.

| Reagent Class | Specific Examples | Application | Reference(s) |

| Fluorinating Agents | (diethylamino)sulfur trifluoride (DAST) | Deoxofluorination of aldehydes | acs.orgunimi.it |

| Nucleophilic Sources | (trimethylsilyl)difluoromethane (TMSCF₂H) | Used with metal catalysts (e.g., Cu, Pd) for cross-coupling | acs.orgrsc.orgnih.gov |

| (TMEDA)Zn(CF₂H)₂ | Negishi cross-coupling reactions | rsc.org | |

| Radical Precursors | Zinc difluoromethanesulfinate (DFMS) | Minisci-type radical difluoromethylation | nih.gov |

| Difluoroacetic acid | Minisci-type radical difluoromethylation | rsc.org | |

| Hypervalent iodine(III) reagents | C-H difluoromethylation via photolysis | rsc.org | |

| Other Reagents | Ethyl bromodifluoroacetate | Copper-mediated cross-coupling with halopyridines | researchgate.netrsc.org |

| 2-Pyridylsulfonyl-based reagents (e.g., 2-PySO₂CF₂H) | Electrophilic difluoromethylthiolation or cross-coupling | researchgate.netcas.cn | |

| Chlorodifluoromethane (Freon-22) | Used for O- and N-difluoromethylation of pyridones | researchgate.netnuph.edu.uanbuv.gov.ua | |

| Sodium chlorodifluoroacetate (ClCF₂COONa) | Source of difluorocarbene for N-difluoromethylation | sci-hub.se |

Scalable Synthesis and Industrial Process Development for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production requires a focus on cost-effectiveness, safety, efficiency, and sustainability. datainsightsmarket.com For this compound and its derivatives, significant efforts have been made to optimize synthetic routes for commercial viability.

A key aspect of process development is the move towards one-pot or "telescoped" procedures, which minimize intermediate isolation and purification steps, thereby saving time, resources, and reducing waste. acs.orgunimi.it For the related compound 4-(difluoromethyl)pyridin-2-amine, a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride was developed for large-scale production, highlighting the efficiency gains from such strategies. acs.orgunimi.it

The selection of starting materials is critical for economic feasibility. Routes that begin with inexpensive commodity chemicals are highly favored. unimi.itnih.gov For example, a patented industrial synthesis of 2-chloro-4-(trifluoromethyl)pyridine (B1345723) starts from vinyl n-butyl ether, a readily available material, rather than a more expensive, pre-functionalized pyridine. google.com This multi-step process is designed to be amenable to large-scale synthesis with mild conditions and high yields. google.com

Furthermore, the adoption of modern manufacturing technologies like continuous flow reactors can enhance control over reaction parameters (temperature, pressure, stoichiometry), improve safety, and facilitate scalability. researchgate.net Continuous efforts in process optimization are ongoing, aiming to improve the efficiency and reduce the cost of synthesis. datainsightsmarket.com There is also a growing emphasis on developing "greener" manufacturing processes that are more environmentally friendly. datainsightsmarket.com

Optimization of Reaction Conditions for High Yield and Purity

The synthesis of this compound often proceeds via the chlorination of a precursor like 2-hydroxy-4-(difluoromethyl)pyridine. The optimization of this critical step is paramount for achieving high yield and purity, which are essential for industrial-scale production. Key parameters that are typically optimized include the choice of chlorinating agent, solvent, reaction temperature, and duration.

Research indicates that chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly employed. The reaction may be catalyzed by a small amount of a tertiary amine or dimethylformamide (DMF). Optimization studies focus on screening these variables to find the ideal combination that maximizes the conversion of the starting material while minimizing the formation of impurities. For instance, a synthesis of the related compound 2-chloro-4-(trifluoromethyl)pyridine from 2-hydroxy-4-trifluoromethylpyridine utilized thionyl chloride with a catalytic amount of DMF, achieving a high yield of 92% after refluxing for four hours. google.com

The purification of the final product is another critical aspect. Techniques such as distillation or chromatography are used to remove any unreacted starting materials, catalysts, and by-products. High-performance liquid chromatography (HPLC) is often used to determine the purity of the final compound. acs.org

Table 1: Illustrative Parameters for Optimization of Chlorination Reaction This table is a representative example of parameters typically optimized for the chlorination of a hydroxypyridine precursor.

| Parameter | Variation | Observation |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Effective, commonly used, may require catalyst. |

| Phosphorus Oxychloride (POCl₃) | Alternative agent, reactivity may vary. | |

| Catalyst | Dimethylformamide (DMF) | Catalytic amounts can significantly increase reaction rate. |

| Pyridine | Can act as both catalyst and acid scavenger. | |

| Solvent | 1,2-Dichloroethane | Common solvent for chlorination reactions. google.com |

| Toluene | Alternative non-polar solvent. | |

| No Solvent (Neat) | Possible for some reactions, simplifies workup. | |

| Temperature | Room Temperature to 110°C | Higher temperatures generally increase reaction rate but may lead to side products. google.com |

| Reaction Time | 1 - 16 hours | Monitored by TLC or HPLC to determine completion. researchgate.net |

Challenges in Large-Scale Production of Difluoromethylated Pyridines

A primary obstacle is the high cost and limited availability of key starting materials and reagents. acs.orgunimi.it For example, the synthesis of this compound can start from 2-chloro-4-iodopyridine, but this route requires a costly difluoromethylating agent. acs.orgunimi.it The high price of many fluorinating reagents is a significant hurdle in medicinal chemistry for scaling up production. rsc.orgchemrxiv.org

Furthermore, many synthetic routes involve hazardous reagents that pose significant safety and environmental risks, making them unsuitable for large-scale operations. The use of (diethylamino)sulfur trifluoride (DAST) for fluorination is one such example; it is effective on a small scale but is considered hazardous and difficult to handle in large quantities. acs.orgunimi.itrsc.org Similarly, some transformations may require specialized equipment, such as sealed pressure tubes for amination reactions, which complicates scale-up efforts. acs.org

One-Pot Synthetic Procedures for Efficiency Enhancement

To overcome the challenges of multi-step syntheses, researchers have focused on developing one-pot procedures. These "telescoped" processes, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. unimi.it

While a specific one-pot synthesis for this compound is not extensively detailed in the provided context, the development of such procedures for structurally similar compounds highlights the potential of this strategy. For example, a highly efficient, five-step, two-pot procedure was developed for the large-scale synthesis of 4-(difluoromethyl)pyridin-2-amine, a compound derived from this compound. acs.orgunimi.it In one part of this synthesis, a three-step sequence was consolidated into a single one-pot operation, boosting the yield from 42% (stepwise) to 72% (one-pot). unimi.it This optimized procedure was successfully applied to a large-scale synthesis starting with 3.6 kg of raw material. acs.orgunimi.it

Other examples in the broader field of difluoromethylated pyridines further illustrate the power of this approach:

A novel one-pot synthesis of N-difluoromethyl-2-pyridone derivatives was developed, involving the difluoromethylation of 2-acetaminopyridines followed by an in situ hydrolysis under mild acidic conditions. sci-hub.se

Diverse 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones were synthesized via a one-pot Claisen condensation followed by a Thorpe–Guareschi reaction, which efficiently builds the complex pyridine ring without needing to isolate the intermediates. acs.org

These examples demonstrate a clear trend towards designing more streamlined and efficient synthetic routes by minimizing the number of separate operations, which is a key goal in modern process chemistry.

Mechanistic Investigations and Reaction Pathway Elucidation of 2 Chloro 4 Difluoromethyl Pyridine Transformations

Reactivity of the Chloro Group in 2-Chloro-4-(difluoromethyl)pyridine

The chlorine atom at the 2-position of the pyridine (B92270) ring is a primary site for chemical modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This effect is further intensified by the presence of the electron-withdrawing difluoromethyl group. Consequently, the chlorine atom in this compound serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The general mechanism for SNAr at the 2-position involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, including the nitrogen atom. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is significantly influenced by the electron-withdrawing nature of substituents on the pyridine ring. thieme-connect.com In the case of this compound, the strong inductive effect of the difluoromethyl group enhances the electrophilicity of the C2-position, facilitating nucleophilic attack.

Studies have shown that 2-halopyridines are highly prone to nucleophilic substitution. thieme-connect.com For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429), highlighting the influence of the leaving group's electronegativity on reaction rates. acs.org While direct kinetic data for this compound is not extensively detailed in the provided search results, the principles of SNAr on halopyridines suggest that it would readily undergo substitution with a variety of nucleophiles, such as amines, alkoxides, and thiols. acs.orgnih.govvulcanchem.com The reaction conditions for such transformations are often mild. For example, nucleophilic substitution on 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile with various amines proceeds efficiently at 120 °C in PEG 400 within minutes. nih.gov

Cross-Coupling Reaction Pathways (e.g., Suzuki-Miyaura Coupling)

The chloro group in this compound is also a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. mdpi.comnih.gov This reaction typically involves a palladium catalyst to couple the pyridine derivative with an organoboron compound.

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final cross-coupled product.

The efficiency and regioselectivity of Suzuki-Miyaura couplings can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. mdpi.comrsc.org For dihalogenated pyridines, the position of coupling can often be controlled by the choice of ligand. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4 position of 2,4-dichloropyridines. nih.gov In the context of this compound, the electronic properties of the difluoromethyl group can also influence the reactivity of the C-Cl bond in the oxidative addition step. The electron-withdrawing nature of the CF2H group can make the C2 position more susceptible to oxidative addition.

Reactivity and Influence of the Difluoromethyl Group

The difluoromethyl group at the 4-position exerts a significant influence on the reactivity of the pyridine ring and possesses its own distinct chemical properties.

Electronic Effects on Pyridine Ring Activation

The difluoromethyl (CF2H) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a profound impact on the electronic distribution within the pyridine ring. The -I (inductive) effect of the CF2H group deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic attack, particularly at the positions ortho and para to it (positions 2, 6, and 4).

This electron-withdrawing nature enhances the acidity of the ring protons, which can be a factor in certain reactions. Furthermore, the CF2H group can influence the basicity of the pyridine nitrogen. The decreased electron density on the nitrogen atom makes the pyridine less basic compared to its non-fluorinated counterpart. This modulation of basicity can affect the molecule's interaction with catalysts and reagents.

The electronic influence of the difluoromethyl group is crucial in directing the regioselectivity of reactions. For instance, in nucleophilic aromatic substitutions, the activation of the 2- and 6-positions by the 4-CF2H group makes the chloro substituent at the 2-position a more favorable site for attack.

Stability and Transformation Pathways of the Difluoromethyl Moiety

The difluoromethyl group is generally considered to be metabolically stable, which is a desirable feature in medicinal chemistry. However, under certain conditions, the C-F bonds of the difluoromethyl group can become labile. The stability of the α-difluoromethyl group is influenced by the electronic nature of the substituents on the heterocyclic ring. rsc.org For example, in α-difluoromethyl pyrroles, the presence of electron-donating groups can lead to hydrolysis of the difluoromethyl group to a formyl group. rsc.org Conversely, electron-withdrawing groups on the ring tend to stabilize the difluoromethyl moiety. rsc.org

While the CF2H group is generally robust, transformations involving this group have been reported. For instance, reduction reactions can convert the difluoromethyl group to a methyl group. The C-H bond within the difluoromethyl group can also be a site for radical reactions.

Regioselectivity and Stereoselectivity in Derivatization of this compound

The derivatization of this compound is governed by the regioselectivity dictated by the existing substituents.

In nucleophilic aromatic substitution , the reaction will overwhelmingly occur at the 2-position, displacing the chlorine atom. This is due to the combined activating effect of the ring nitrogen and the 4-difluoromethyl group on this position, making it the most electrophilic site on the ring.

In electrophilic aromatic substitution , the pyridine ring is generally deactivated. If such a reaction were to occur, the substitution would likely be directed to the positions meta to the strongly deactivating difluoromethyl group and the ring nitrogen, which are the 3- and 5-positions. However, forcing conditions would likely be required.

For deprotonation and subsequent reaction with electrophiles , the most acidic proton would likely be at the 3- or 5-position, influenced by the electron-withdrawing effects of both the chloro and difluoromethyl groups. The regioselectivity of deprotonation can be controlled by the choice of base and reaction conditions. researchgate.net

In cross-coupling reactions , while the primary site of reaction is the C-Cl bond, the potential for C-H activation at other positions exists, especially with the use of specific directing groups or catalysts. However, with standard Suzuki-Miyaura conditions, the reaction is expected to be highly selective for the displacement of the chloro group. The development of methods for site-switchable C-H difluoromethylation of pyridines highlights the ongoing research into controlling regioselectivity in pyridine functionalization. researchgate.net

Stereoselectivity is generally not a factor in the reactions discussed unless a chiral center is introduced in the nucleophile or during a subsequent transformation of a derivative.

Computational and Quantum Chemical Analysis of Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of organic reactions. For substituted chloropyridines, DFT calculations can model the entire reaction coordinate, identify transition states, and determine the activation energies that govern reaction rates and selectivity.

The key to understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. For the SNAr reaction of 2-chloropyridines, the mechanism typically proceeds via a stepwise pathway involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net

Computational studies on related 2-chloropyridine systems have successfully located and characterized the transition states for both the formation and the breakdown of this intermediate. researchgate.netugent.be In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral Meisenheimer intermediate. The transition state for this step involves the partial formation of the new bond with the nucleophile and slight elongation of the C-Cl bond.

For related compounds like 2-chloro-4-(trifluoromethyl)pyridine (B1345723), DFT calculations have been used to model the transition states of SNAr reactions. rsc.org These calculations help in understanding how substituents influence the stability of the transition state. The electron-withdrawing nature of the difluoromethyl group at the C4 position is expected to stabilize the negatively charged Meisenheimer intermediate and the preceding transition state, thereby facilitating the nucleophilic attack. This stabilization occurs through inductive effects.

Table 1: Calculated Properties of a Representative SNAr Transition State for a Substituted 2-Chloropyridine

| Property | Description | Representative Value (Illustrative) |

| Imaginary Frequency | The single negative frequency in the vibrational analysis, confirming the structure as a true saddle point. | -250 to -400 cm⁻¹ |

| Key Bond Distances | The length of the forming C-Nucleophile bond and the breaking C-Cl bond at the transition state. | C-Nu: ~2.0-2.4 Å, C-Cl: ~1.8-2.0 Å |

| Geometry | The arrangement of atoms, typically showing a distorted tetrahedral geometry at the reaction center. | Near sp³ hybridization at C2 |

| Charge Distribution | The partial charges on the atoms, showing charge buildup on the pyridine ring and the leaving group. | Negative charge delocalized on ring |

Note: The values in this table are illustrative and based on typical DFT calculations for SNAr reactions of chloropyridines. Specific values for this compound require dedicated computational studies.

For the SNAr reaction of this compound, the reaction pathway can be dissected into two main steps:

Formation of the Meisenheimer Intermediate: Reactants → TS1 → Intermediate

Departure of the Leaving Group: Intermediate → TS2 → Products

Computational studies on the SNAr reactions of similar chloropyridines show that the first step, the nucleophilic attack to form the Meisenheimer complex, is often the rate-determining step, meaning it has the higher activation energy (TS1). ugent.bechemrxiv.org The electron-withdrawing difluoromethyl group is predicted to lower the energy barrier for this step.

In other reaction types, such as palladium-catalyzed cross-coupling reactions, computational analysis provides insights into the different steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgresearchgate.net For oxidative addition involving related 2-chloropyridines, the activation barrier can be calculated, and electrostatic potential (ESP) maps can help predict reactivity. rsc.org For instance, a more positive ESP at the carbon atom bonded to chlorine generally correlates with a lower activation barrier for oxidative addition. rsc.org

Table 2: Illustrative Energy Profile for a Two-Step SNAr Reaction

| Reaction Step | Species Involved | Relative Free Energy (kcal/mol) - Illustrative |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 (TS1) | [Reactant-Nucleophile]‡ | +15 to +25 |

| Meisenheimer Intermediate | Adduct | +5 to +10 |

| Transition State 2 (TS2) | [Intermediate-Leaving Group]‡ | +10 to +20 |

| Products | Substituted Pyridine + Cl⁻ | -5 to -15 |

Note: This table presents a hypothetical energy profile for an SNAr reaction of this compound to illustrate the concepts. The actual energy values are dependent on the specific nucleophile, solvent, and level of theory used in the calculation.

Applications and Derivatization Strategies of 2 Chloro 4 Difluoromethyl Pyridine in Specialized Chemical Synthesis

2-Chloro-4-(difluoromethyl)pyridine as a Building Block in Medicinal Chemistry

The compound this compound serves as a crucial starting material and intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of medicinal chemistry. Its unique structure, featuring a reactive chlorine atom and a difluoromethyl group on a pyridine (B92270) ring, allows for diverse chemical modifications, making it a valuable scaffold for drug discovery.

Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors

This compound is a key precursor in the synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231), an essential intermediate for the preparation of numerous protein kinase inhibitors that target phosphoinositide 3-kinase (PI3K). acs.orgunimi.it The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its overactivation is frequently observed in various cancers. unimi.it

One synthetic route to 4-(difluoromethyl)pyridin-2-amine involves the formal synthesis from this compound. acs.orgunimi.it This process utilizes a Buchwald-Hartwig amination reaction with tert-butyl carbamate, followed by deprotection to yield the desired amine. acs.orgunimi.it This intermediate is then incorporated into more complex molecules to create potent PI3K inhibitors. For instance, the replacement of a trifluoromethyl group with a difluoromethyl group in certain heterocyclic compounds has been shown to enhance the affinity for mTOR kinase, a related target in the PI3K pathway. unimi.it

The development of scalable and efficient syntheses for 4-(difluoromethyl)pyridin-2-amine from precursors like this compound is critical for the large-scale production of clinical candidates targeting PI3K. acs.orgunimi.it

Development of Mammalian Target of Rapamycin (B549165) (mTOR) Inhibitors

In addition to its role in PI3K inhibitor synthesis, this compound is instrumental in the development of inhibitors for the mechanistic target of rapamycin (mTOR), another key protein kinase in the PI3K/Akt/mTOR signaling pathway. unimi.itnih.gov Dysregulation of this pathway is a hallmark of many cancers, making mTOR a significant therapeutic target. unimi.it

The intermediate, 4-(difluoromethyl)pyridin-2-amine, derived from this compound, is a key component in the structure of potent and selective mTOR inhibitors. researchgate.net For example, the compound PQR620 is a highly specific mTOR kinase inhibitor that incorporates this building block. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that the difluoromethyl group can significantly influence the potency and selectivity of these inhibitors. unimi.it The ability to efficiently synthesize 4-(difluoromethyl)pyridin-2-amine on a large scale is therefore a crucial factor in advancing the research and development of novel mTOR inhibitors for cancer therapy. acs.orgunimi.it

Exploration in Anticancer Agents and Bioactive Molecules

The pyridine scaffold is a prevalent structural motif in a wide array of bioactive molecules and approved drugs, and the introduction of a difluoromethyl group can significantly enhance their therapeutic properties. nih.govnih.gov this compound serves as a versatile building block for creating novel anticancer agents and other bioactive compounds. nih.gov

The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the construction of diverse molecular architectures. nih.gov For example, novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties have been synthesized and evaluated as potential antitumor agents. nih.gov These compounds have shown inhibitory effects against cancer cell lines and telomerase. nih.gov

Furthermore, the pyridine ring system itself is a key feature in many anticancer drugs, and its derivatives have been explored for their cytotoxic activity against various cancer cell lines. bohrium.com The incorporation of the difluoromethyl group from this compound can modulate the electronic properties and lipophilicity of the resulting molecules, potentially leading to improved efficacy and pharmacokinetic profiles. nih.gov

Design of Novel Pharmaceutical Scaffolds Containing the this compound Moiety

The unique combination of a reactive chlorine atom and an electron-withdrawing difluoromethyl group makes this compound an attractive starting point for the design of novel pharmaceutical scaffolds. nih.govchemrxiv.org This compound provides a platform for generating libraries of diverse molecules for high-throughput screening and drug discovery programs. nih.gov

The pyridine nucleus is a fundamental component of numerous pharmaceuticals, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.gov By utilizing this compound, medicinal chemists can introduce the difluoromethylpyridine moiety into various molecular frameworks to explore new chemical space and identify novel therapeutic agents. chemrxiv.org

The development of efficient synthetic methods to modify the this compound core is essential for expanding its utility in drug design. These methods allow for the creation of complex molecules with tailored properties for specific biological targets.

Utilization of this compound in Agrochemical Synthesis

Beyond its applications in medicinal chemistry, this compound also plays a role in the development of modern agrochemicals, particularly herbicides. The trifluoromethylpyridine moiety is a key structural feature in several commercial crop protection products. nih.govjst.go.jp

Precursor for Herbicide Development

2-Chloro-4-(trifluoromethyl)pyridine (B1345723), a closely related analogue, is a significant intermediate in the synthesis of herbicides. google.comgoogle.com For instance, it is a precursor to pyroxsulam (B39247), an acetolactate synthase (ALS)-inhibiting herbicide used to control weeds in cereal crops. nih.govjst.go.jpresearchoutreach.org The pyridine-based structure of pyroxsulam provides selectivity, minimizing damage to the crops while effectively controlling weeds. nih.govresearchoutreach.org

The synthesis of such herbicides often involves the transformation of the chloro- and trifluoromethyl-substituted pyridine ring into more complex structures. The development of cost-effective and scalable synthetic routes for these pyridine-based intermediates is crucial for the commercial viability of the final agrochemical products. google.comgoogle.com

| Compound Name | CAS Number | Molecular Formula | Application/Role |

| This compound | 1204296-03-6 | C6H4ClF2N | Building block in medicinal and agrochemical synthesis |

| 4-(Difluoromethyl)pyridin-2-amine | Not Available | C6H6F2N2 | Key intermediate for PI3K and mTOR inhibitors |

| PQR620 | Not Available | Not Available | mTOR kinase inhibitor |

| Pyroxsulam | Not Available | C14H13F3N6O5S | Herbicide |

| 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 | C6H3ClF3N | Intermediate for herbicide synthesis |

| tert-Butyl carbamate | 40544-77-8 | C5H11NO2 | Reagent in Buchwald-Hartwig amination |

Intermediate in Insecticide and Fungicide Production

This compound is a crucial intermediate in the synthesis of several commercially important insecticides and fungicides. Its utility stems from the presence of both a reactive chlorine atom, which can be readily displaced in nucleophilic substitution reactions, and the influential difluoromethyl group.

One of the most notable applications of this compound is in the production of the insecticide flupyradifurone (B41651) . Flupyradifurone is a butenolide insecticide that is effective against a broad spectrum of sucking insects. The synthesis of flupyradifurone utilizes this compound as a key starting material to construct the core pyridine structure of the final molecule.

In the realm of fungicides, this compound serves as a precursor for the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. These fungicides are vital for controlling a wide range of plant diseases. The difluoromethylpyridine moiety is a common feature in several advanced SDHI fungicides, where it contributes to their high efficacy and systemic properties.

Design of Next-Generation Crop Protection Agents with Difluoromethylated Pyridine Structures

The pursuit of novel crop protection agents with improved efficacy, better safety profiles, and novel modes of action is a constant endeavor in the agrochemical industry. The difluoromethylated pyridine scaffold, accessible from this compound, is a central theme in the design of next-generation insecticides and fungicides.

Researchers are actively exploring the synthesis of new molecules that retain the 4-(difluoromethyl)pyridine (B1298655) core while introducing structural diversity at other positions of the pyridine ring. This approach aims to overcome resistance issues associated with existing pesticides and to develop compounds with enhanced biological activity. For instance, the derivatization of the 2-position of the pyridine ring with various amine, ether, and thioether linkages has led to the discovery of new classes of potential agrochemicals.

The electronic properties of the difluoromethyl group, which acts as a strong electron-withdrawing group, significantly influence the reactivity and biological activity of the resulting molecules. This has been a key factor in the design of novel insecticides that target the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. The unique properties of the difluoromethyl group can enhance the binding affinity of the molecule to the receptor, leading to increased insecticidal potency.

Furthermore, the incorporation of the difluoromethylpyridine moiety has been shown to improve the physicochemical properties of the resulting compounds, such as their metabolic stability and systemic mobility within the plant. This is a critical aspect in the development of effective and long-lasting crop protection agents.

Generation of Advanced Pyridine Derivatives from this compound

The reactivity of the chlorine atom at the C2 position of this compound makes it an ideal substrate for a variety of chemical transformations, enabling the synthesis of a diverse range of advanced pyridine derivatives.

The displacement of the chlorine atom by an amine nucleophile is a common and highly effective strategy for the synthesis of 2-amino-4-(difluoromethyl)pyridine derivatives. These compounds are valuable intermediates in their own right, serving as building blocks for more complex molecules, including potential pharmaceuticals and agrochemicals.

The amination reaction can be carried out using a variety of amines, ranging from simple ammonia (B1221849) to primary and secondary amines, under conditions that are often catalyzed by a palladium or copper catalyst. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For example, Buchwald-Hartwig amination conditions, employing a palladium catalyst and a suitable phosphine (B1218219) ligand, have been successfully applied to this transformation.

| Catalyst System | Amine | Product |

| Pd(OAc)2 / Xantphos | Primary Amines | N-substituted-4-(difluoromethyl)pyridin-2-amine |

| CuI / L-proline | Secondary Amines | N,N-disubstituted-4-(difluoromethyl)pyridin-2-amine |

| Pd2(dba)3 / BINAP | Ammonia | 4-(Difluoromethyl)pyridin-2-amine |

These amination reactions provide a versatile and efficient route to a wide array of 4-(difluoromethyl)pyridin-2-amines, which can be further functionalized to generate novel chemical entities with desired biological activities.

While the chloro group in this compound is a versatile handle for nucleophilic substitution, in some synthetic strategies, it is advantageous to replace it with another halogen. Halogen exchange reactions, such as the Finkelstein reaction (for iodination) or fluorination reactions, can be employed to access different reactivity patterns.

For instance, the conversion of the chloro group to an iodo group can facilitate certain cross-coupling reactions, such as Sonogashira or Heck couplings, which may be less efficient with the corresponding chloro-pyridine. This halogen exchange is typically achieved by treating this compound with an iodide salt, such as sodium iodide, in a suitable solvent like acetone (B3395972) or DMF.

Fluorination of the C2 position can also be achieved, although it often requires more specialized reagents and conditions. The resulting 2-fluoro-4-(difluoromethyl)pyridine (B2560265) can be a valuable intermediate, as the fluorine atom can also act as a leaving group in nucleophilic aromatic substitution reactions, sometimes with different selectivity compared to the chlorine atom.

The construction of fused heterocyclic systems containing the pyridine ring is a prominent strategy in medicinal chemistry and materials science. This compound can serve as a starting material for the synthesis of such fused systems.

One common approach involves a multi-step sequence where the C2 and C3 positions of the pyridine ring are functionalized and then cyclized to form a new ring. For example, the chlorine atom at C2 can be displaced by a nucleophile that also contains a reactive group. This is followed by a second reaction, often an intramolecular cyclization, to form the fused ring system.

An illustrative example is the synthesis of pyrazolo[1,5-a]pyridines. This can be achieved by first reacting this compound with a hydrazine (B178648) derivative. The resulting intermediate can then undergo an intramolecular cyclization to form the pyrazole (B372694) ring fused to the pyridine core. These fused heterocyclic systems are of interest due to their diverse biological activities and potential applications as scaffolds in drug discovery.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 Chloro 4 Difluoromethyl Pyridine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 2-Chloro-4-(difluoromethyl)pyridine. This technique provides a highly accurate measurement of the compound's mass-to-charge ratio (m/z), which is crucial for confirming its elemental composition.

The molecular formula of this compound is C₆H₄ClF₂N, corresponding to a monoisotopic mass of 163.0000. HRMS instruments, such as the Thermo Fisher Scientific LTQ Orbitrap XL, which is utilized for analyzing related pyridine (B92270) derivatives, can measure the mass with exceptional precision, typically to within a few parts per million (ppm) unimi.itacs.org. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be unequivocally confirmed, distinguishing it from other potential compounds with the same nominal mass. For instance, in nano-electrospray ionization (NSI) HRMS, the compound would typically be observed as the protonated molecule, [M+H]⁺, with a calculated m/z of 164.0078.

Furthermore, HRMS provides valuable information about the compound's structure through fragmentation analysis. In tandem mass spectrometry (MS/MS) experiments, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include the loss of the chlorine atom, cleavage of the difluoromethyl group, and breaking of the pyridine ring structure, consistent with general fragmentation patterns of halogenated aromatic compounds miamioh.edujcsp.org.pk. The presence of chlorine is also readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope miamioh.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise atomic connectivity of a molecule in solution. A suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is used to provide a complete structural picture of this compound.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, three distinct signals are expected in the aromatic region of the spectrum, corresponding to the three protons on the pyridine ring. Additionally, the difluoromethyl group (-CHF₂) will produce a characteristic signal.

The proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (a ¹JHF coupling constant). Based on data for analogous structures, this triplet would likely appear in the range of δ 6.5-7.5 ppm acs.org.

The three aromatic protons will appear as distinct signals. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the difluoromethyl group. For the closely related 2-chloro-4-(trifluoromethyl)pyridine (B1345723), the aromatic protons appear at δ 8.60 (doublet), δ 7.58 (singlet), and δ 7.46 (doublet) ppm in CDCl₃ rsc.org. Similar patterns, with adjustments for the difluoromethyl group, are expected for the title compound.

¹³C NMR spectroscopy maps the carbon framework of the molecule. This compound has six carbon atoms, five in the pyridine ring and one in the difluoromethyl group.

The carbon of the difluoromethyl group (-CHF₂) will exhibit a distinct signal that is split into a triplet by the two attached fluorine atoms (a large ¹JCF coupling). For related compounds, this carbon appears at approximately δ 114 ppm with a large coupling constant (e.g., ¹JCF = 237 Hz) acs.org.

The five carbons of the pyridine ring will show separate signals. The carbons directly bonded to the chlorine and difluoromethyl groups (C2 and C4) will have their chemical shifts significantly affected. The other ring carbons (C3, C5, C6) will also show characteristic shifts and may exhibit smaller C-F coupling constants (²JCF, ³JCF) acs.org. For comparison, the reported ¹³C NMR signals for 2-chloro-4-(trifluoromethyl)pyridine are found at δ 152.7, 150.9, 141.0 (quartet), 122.0 (quartet), 120.6 (quartet), and 118.1 (quartet) ppm rsc.org.

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorine-containing compounds. It provides direct information about the chemical environment of the fluorine atoms.

The two fluorine atoms of the difluoromethyl group are chemically equivalent and will produce a single signal in the ¹⁹F NMR spectrum.

In a proton-coupled ¹⁹F NMR spectrum, this signal will appear as a doublet due to coupling with the single proton of the difluoromethyl group (¹JHF).

In a proton-decoupled spectrum, this signal simplifies to a singlet. The chemical shift is characteristic of the -CHF₂ group on a pyridine ring. For example, the ¹⁹F{¹H} NMR signal for 4-(difluoromethyl)pyridin-2-amine (B599231) appears at δ -114.96 ppm acs.org, while the signal for 2-((difluoromethyl)thio)pyridine (B14018446) is at δ -96.26 ppm rsc.org. The exact shift for this compound will be influenced by the electronic effects of the chloro-substituted pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a single-crystal X-ray structure for this compound itself has not been reported in the public literature, analysis of closely related compounds demonstrates the power of this method. For example, the crystal structure of N-(4-(difluoromethyl)pyridin-2-yl)-O-methylhydroxylamine was used to confirm its molecular structure unambiguously acs.orgrsc.org. Similarly, the crystal structures of other halogenated pyridines, like 2,3,6-trichloro-5-(trichloromethyl)pyridine, have been determined to provide precise geometric parameters asianpubs.org.

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would confirm the planarity of the pyridine ring and provide exact measurements for the C-Cl, C-F, and C-H bond lengths and the C-C-C bond angles within the ring. It would also reveal how the molecules pack in the crystal lattice and identify any non-covalent interactions, such as hydrogen bonding or halogen bonding, that stabilize the crystal structure.

Chromatographic Techniques for Purity Analysis and Separation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.

A published synthesis of a key derivative uses this compound as a starting material and employs reverse-phase HPLC (RP-HPLC) to assess the purity of the products unimi.itacs.org. A typical setup for such an analysis includes:

System : An Agilent 1100 or Thermo Fisher UltiMate 3000 system unimi.itmiamioh.edursc.org.

Column : A C18 reversed-phase column (e.g., Acclaim 120 C18) unimi.itrsc.org.

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (like potassium phosphate) and an organic solvent (like acetonitrile) unimi.itmiamioh.edu.

Detection : A diode array detector (DAD) to monitor the elution of the compound by its UV absorbance.

This method effectively separates the polar and non-polar components of the reaction mixture, allowing for the determination of purity levels, which often exceed 98% for purified products unimi.itacs.org.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also well-suited for the analysis of volatile and thermally stable compounds like this compound. GC can be used to monitor reaction progress and determine the purity of the final product, with safety data sheets for related compounds indicating its use for air monitoring thermofisher.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique used to separate, identify, and quantify components in a mixture. In the analysis of this compound and its related compounds, reversed-phase HPLC is often employed.

A study detailing the synthesis of 4-(difluoromethyl)pyridin-2-amine, for which this compound is a key intermediate, utilized HPLC to determine the purity of the final products. acs.orgunimi.it The analysis was conducted on an UltiMate 3000 SD System from Thermo Fisher, equipped with a diode array detector (DAD). An Acclaim 120 C18 reversed-phase column served as the stationary phase. acs.orgunimi.it The separation was achieved using a gradient elution of a mobile phase consisting of a mixture of acetonitrile, methanol, and water. unimi.it This methodology allows for the effective separation of the target compound from starting materials, by-products, and other impurities, ensuring a high degree of purity in the final product.

| Parameter | Details |

| Instrument | Thermo Fisher UltiMate 3000 SD System |

| Detector | DAD-3000 Diode Array Detector |

| Column | Thermo Fisher Acclaim 120 C18 reversed-phase |

| Mobile Phase | Acetonitrile/Methanol/Water (10:90) |

| Elution | Gradient: 5:95 for 0.2 min, 5:95 → 100:0 over 10 min, 100:0 for 3 min |

| Flow Rate | 0.5 mL/min |

| Temperature | 40 °C |

This table presents a summary of HPLC conditions used for the analysis of related compounds, as detailed in a study on the synthesis of 4-(difluoromethyl)pyridin-2-amine. acs.orgunimi.it

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas Chromatography coupled with Mass Spectrometry is a premier analytical method for the identification and quantification of volatile and semi-volatile organic compounds. GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component. This "fingerprint" allows for definitive identification.

While specific GC-MS studies focusing solely on this compound are not extensively detailed in the provided search results, the technique is widely applicable for compounds of this nature. For instance, the NIST (National Institute of Standards and Technology) database contains a mass spectrum for the closely related compound, 2-Chloro-4-(trifluoromethyl)pyridine, obtained by GC-MS. nist.gov This indicates that a similar methodology would be highly effective for the structural elucidation of this compound.

In a typical GC-MS analysis of this compound, a small amount of the sample would be injected into the GC, where it is vaporized. The gaseous components are then carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is fragmented and a mass spectrum is generated. The resulting fragmentation pattern is characteristic of the molecule's structure.

| Parameter | General Details |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization | Electron Ionization (EI) |

| Application | Identification and structural elucidation of volatile compounds |

This table outlines the general parameters for GC-MS analysis applicable to this compound.

Emerging Research Frontiers and Future Directions for 2 Chloro 4 Difluoromethyl Pyridine Chemistry

The continued importance of fluorinated compounds in various scientific fields ensures that research into building blocks like 2-chloro-4-(difluoromethyl)pyridine remains a vibrant and evolving area. Current research is focused on creating more efficient and sustainable synthetic methods, exploring new applications for its derivatives, and integrating modern chemical technologies to accelerate discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-(difluoromethyl)pyridine, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation or fluorination of pyridine precursors. For example, nucleophilic substitution using difluoromethylating agents (e.g., ClCFH or BrCFH) under controlled conditions (60–80°C, inert atmosphere) can introduce the difluoromethyl group. Catalysts like Cu(I) or Pd(0) may enhance regioselectivity. Reaction parameters such as solvent polarity (DMF or DMSO), temperature, and stoichiometry significantly affect yield. Evidence from analogous chlorinated pyridines suggests monitoring via gas chromatography or HPLC to optimize purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm successful synthesis?

- Methodological Answer :

- : A triplet near -80 to -90 ppm (CF group) and a singlet for the Cl substituent.

- IR Spectroscopy : Stretching vibrations at 1100–1250 cm (C-F bonds) and 600–800 cm (C-Cl).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 175–180 (M) with fragmentation patterns indicating loss of Cl or CFH.

Cross-validation with X-ray crystallography (for solid-state structure) and elemental analysis ensures accuracy, as demonstrated for similar fluorinated pyridines .

Q. How does the difluoromethyl group impact the compound’s solubility and stability under varying experimental conditions?

- Methodological Answer : The difluoromethyl group increases lipophilicity compared to hydroxyl or methyl groups, enhancing solubility in organic solvents (e.g., dichloromethane, THF). Stability tests under acidic/basic conditions (pH 2–12) and thermal analysis (TGA/DSC) reveal decomposition thresholds (>150°C). Comparative studies with trifluoromethyl or chloromethyl analogs show improved hydrolytic stability due to fluorine’s electronegativity .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in derivatives of this compound, and what analytical methods validate regiochemistry?

- Methodological Answer : The chloro substituent directs electrophilic attacks to the 2-position, while the difluoromethyl group at C4 sterically hinders C5. Use directing groups (e.g., boronic esters) or transition-metal catalysis (Pd or Ni) for cross-coupling at C3 or C6. Regiochemistry is confirmed via:

- NOESY NMR : Spatial proximity of substituents.

- X-ray Diffraction : Absolute configuration determination.

- Computational Modeling (DFT) : Predicting reactive sites based on electron density maps. Contradictions in regioselectivity reports require controlled experiments with isotopic labeling .

Q. What mechanistic insights explain the electrophilic substitution behavior of this compound, and how do computational studies support these mechanisms?

- Methodological Answer : The electron-withdrawing Cl and CFH groups deactivate the pyridine ring, favoring meta/para substitution. DFT calculations (e.g., Fukui indices) identify nucleophilic regions, while transition-state analysis (NEB method) reveals energy barriers for nitration or sulfonation. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots aligns with computational predictions, resolving discrepancies in reported reaction pathways .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted precursors) or assay variability. Strategies include:

- Reproducibility Studies : Re-synthesizing compounds under standardized conditions (e.g., ’s GC monitoring).

- Purity Assessment : LC-MS or / NMR integration.

- Biological Assay Optimization : Varying cell lines (e.g., HEK293 vs. HeLa) or exposure times. Meta-analyses of structure-activity relationships (SAR) using databases like PubChem or ChEMBL can identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.